molecular formula C9H18O3 B1580929 Diisobutyl carbonate CAS No. 539-92-4

Diisobutyl carbonate

Cat. No. B1580929
CAS RN: 539-92-4
M. Wt: 174.24 g/mol
InChI Key: UXXXZMDJQLPQPH-UHFFFAOYSA-N
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Description

Diisobutyl carbonate (DIBC) is a colorless, transparent liquid with a slightly sweet smell. It is an ester that is used as a solvent, a plasticizer, and a coupling agent. DIBC has attracted attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

1. Environmental Applications

Diisobutyl phthalate (DiBP), a type of phthalate ester often used as a plasticizer, has been studied for its environmental impact. In research conducted by Yang et al. (2020), the electro-Fenton process with a sacrificial anode was evaluated for efficient DiBP degradation in water, achieving a 93.07% degradation rate under optimal conditions. This indicates a promising application in environmental remediation technologies for DiBP treatment (Yang et al., 2020).

2. Microbial Community Influence in Agriculture

Li et al. (2014) explored the influence of allelochemicals, including diisobutyl phthalate, on the microbial community in ginseng cultivating soil. Their findings revealed significant differences in carbon metabolic activity and genetic polymorphism in soils treated with diisobutyl phthalate, highlighting its potential impact on soil microbial communities and, by extension, agricultural practices (Li et al., 2014).

3. Chemical Synthesis and Catalysis

Suciu et al. (1998) investigated dialkyltin compounds as catalysts for the synthesis of dialkyl carbonates from alkyl carbamates, which included diisobutyl carbonate. Their work provided new syntheses and characterizations of these compounds, demonstrating their catalytic activity in the synthesis of symmetrical dialkyl carbonates, a key process in chemical manufacturing (Suciu et al., 1998).

4. Advanced Material Applications

In a study by Xiong et al. (2017), diisobutylamine-functionalized graphene oxides were synthesized for efficient adsorption of rhenium(VII) (Re(VII)). This research showcases the application of diisobutyl carbonate derivatives in the field of material science, particularly for adsorption and separation processes (Xiong et al., 2017).

properties

IUPAC Name

bis(2-methylpropyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXXZMDJQLPQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060236
Record name Carbonic acid, bis(2-methylpropyl) ester
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diisobutyl carbonate

CAS RN

539-92-4
Record name Diisobutyl carbonate
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Record name Carbonic acid, bis(2-methylpropyl) ester
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Record name Diisobutyl carbonate
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Record name Carbonic acid, bis(2-methylpropyl) ester
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Record name Carbonic acid, bis(2-methylpropyl) ester
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Record name Diisobutyl carbonate
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Record name CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
H Zhu, LB Chen, YY Jiang - Polymers for Advanced …, 1996 - Wiley Online Library
… and 21.9% of diisobutyl carbonate in the product mixture was … of diisobutyl carbonate turned out to be 50.5% and 14.3%, respectively. When isobutanol was used, diisobutyl carbonate …
Number of citations: 43 onlinelibrary.wiley.com
NG Gaylord - The Journal of Organic Chemistry, 1960 - ACS Publications
… The reaction ofisobutyl alcohol with ethyl , -diphenylcarbamate yields principally diisobutyl carbonate and diphenylamine, while the reaction of benzyl alcohol with ethyl Y, Y-…
Number of citations: 21 pubs.acs.org
ML Rooney, DJ Best, EG Davis - Journal of Polymer Science …, 1973 - Wiley Online Library
… The K, and E values observed on the diisobutyl carbonate system (Table IV) at 25C were not significantly different (P = 0.89 and P > 0.10, respectively) from the corresponding values …
Number of citations: 3 onlinelibrary.wiley.com
A Yamamoto, M Kobayashi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… disproportionation of the mixed anhydride IV (reaction 15), but no detailed discussion of this reaction will be given at the present stage since only a slight amount of diisobutyl carbonate …
Number of citations: 2 www.journal.csj.jp
RH Heyn, I Jacobs, RH Carr - Advances in Inorganic Chemistry, 2014 - Elsevier
… by a recent patent application from BASF, where they claim production of ethylene glycol and TDI by first producing ethylene carbonate, transesterifying this to diisobutyl carbonate, …
Number of citations: 25 www.sciencedirect.com
Y Jiang, K Yang, Y Wei, Q Wang, SJ Li… - Angewandte …, 2022 - Wiley Online Library
… In the presence of 1, diisobutyl carbonate 10 was formed as the major product, presumably via Ni-mediated decarbonylation of 2 to give nickel-isobutoxide that subsequently reacts with …
Number of citations: 11 onlinelibrary.wiley.com
S Xu, K Wang, W Kong - Organic letters, 2019 - ACS Publications
… In addition, diisobutyl carbonate was observed in 17% yield as a byproduct in the reaction mixture (Scheme 4C). This result indicate that ClCO 2 i Bu is the CO source and consistent …
Number of citations: 48 pubs.acs.org
WI AWAD, OM ALY - The Journal of Organic Chemistry, 1960 - ACS Publications
… The reaction ofisobutyl alcohol with ethyl , -diphenylcarbamate yields principally diisobutyl carbonate and diphenylamine, while the reaction of benzyl alcohol with ethyl Y, Y-…
Number of citations: 12 pubs.acs.org
MA Pacheco, CL Marshall - Energy & Fuels, 1997 - ACS Publications
Dimethyl carbonate (DMC) is considered an option for meeting the oxygenate specifications on gasoline and as a means of converting natural gas to a liquid transportation fuel. In this …
Number of citations: 129 pubs.acs.org
P Brown, C Djerassi - Journal of the American Chemical Society, 1966 - ACS Publications
… It is of interest to note that although diisobutyl carbonate (IX, Figure 6) exhibits theexpected … For example, diisobutyl carbonate (IX) had a retention time of 9.5 min at 130 and 35 ml min-1 …
Number of citations: 48 pubs.acs.org

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